molecular formula C9H12N2 B13821576 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine CAS No. 38917-62-3

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine

Cat. No.: B13821576
CAS No.: 38917-62-3
M. Wt: 148.20 g/mol
InChI Key: AIKNQWWUQFXNAZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can be achieved through several methods. One common method involves the reaction of styrene with 2,2-dibromopropane . The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazine derivatives, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves its interaction with specific molecular targets and pathways. As a flavoring agent, it interacts with taste receptors to produce its characteristic flavor profile. In biological systems, it may interact with enzymes and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific flavor profile and its presence in a variety of natural food sources.

Properties

CAS No.

38917-62-3

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2,3-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

InChI

InChI=1S/C9H12N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h3-5H2,1-2H3

InChI Key

AIKNQWWUQFXNAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2CCCC2=N1)C

melting_point

25 - 27 °C

physical_description

Solid
low melting solid with a roasted nut odou

solubility

slightly soluble in water;  soluble in oils, organic solvents
very soluble (in ethanol)

Origin of Product

United States

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